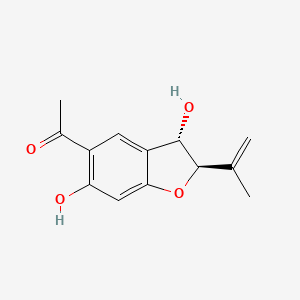

trans-2,3-Dihydro-3-hydroxyeuparin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,3S)-3,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISFKKYLFKRYME-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C2=CC(=C(C=C2O1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@H](C2=CC(=C(C=C2O1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling trans-2,3-Dihydro-3-hydroxyeuparin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural benzofuran (B130515) derivative, trans-2,3-Dihydro-3-hydroxyeuparin. This document details its known natural sources, comprehensive experimental protocols for its isolation and characterization, and relevant biological context. The information is presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and development.

Natural Occurrence

This compound is a benzofuran derivative that has been identified in plant species belonging to the Asteraceae family. While research on this specific compound is not extensive, its presence has been noted in the following genera:

-

Eupatorium: Species within this genus are known to produce a variety of bioactive compounds, including benzofurans. Eupatorium cannabinum has been cited as a potential source of this compound.

-

Senecio: Phytochemical studies of this genus have led to the isolation of numerous benzofuran compounds. Notably, a glycosidic form, 2,3-dihydro-3β-hydroxyeuparin 3-O-glucopyranoside, has been isolated from Senecio glaucus, suggesting the co-occurrence of the aglycone, this compound, within the plant.

The quantitative presence of this compound in these sources has not been extensively documented in publicly available literature. The yield of its glycoside from Senecio glaucus can be considered an indirect indicator of the potential abundance of the aglycone.

Isolation Methodologies

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatography. The following protocol is a comprehensive methodology adapted from the successful isolation of its glycosidic derivative from Senecio glaucus. Researchers can utilize this protocol as a robust starting point, with the understanding that optimization may be necessary depending on the specific plant material and target compound concentration.

General Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram:

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

2.2.1. Plant Material and Extraction

-

Collection and Preparation: The aerial parts of the source plant (e.g., Senecio glaucus) are collected during their flowering season. The plant material is air-dried in the shade and then ground into a coarse powder.

-

Extraction: The powdered plant material (e.g., 1 kg) is macerated with methanol (3 x 5 L) at room temperature for 48 hours for each extraction. The methanolic extracts are combined.

-

Concentration: The combined extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

2.2.2. Solvent Partitioning (Fractionation)

-

The crude methanolic extract is suspended in distilled water (1 L).

-

The aqueous suspension is successively partitioned with solvents of increasing polarity:

-

n-hexane (3 x 1 L)

-

Chloroform (3 x 1 L)

-

Ethyl acetate (3 x 1 L)

-

n-butanol (3 x 1 L)

-

-

Each fraction is collected and concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with moderately polar compounds like benzofurans and is taken forward for further purification.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate fraction (e.g., 10 g) is adsorbed onto silica gel (60 Å, 70-230 mesh) and loaded onto a silica gel column (e.g., 5 x 60 cm).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Fractions with similar TLC profiles are pooled together to yield several sub-fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The sub-fraction containing the target compound is further purified by preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

-

The elution is monitored by a UV detector at a suitable wavelength (e.g., 254 nm).

-

The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

-

Hydrolysis of the Glycosidic Form (Optional)

If the isolated compound is the glycoside, the aglycone can be obtained through acid hydrolysis.

-

The isolated glycoside is dissolved in a mixture of methanol and 1 M hydrochloric acid.

-

The solution is refluxed for a few hours (e.g., 2-4 hours).

-

The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate).

-

The aglycone is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated.

-

The resulting aglycone can be further purified by chromatography if necessary.

Characterization

The structural elucidation of the isolated this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected spectroscopic data based on the analysis of its glycosidic derivative.

Table 1: Spectroscopic Data for the Characterization of the Aglycone Moiety of 2,3-dihydro-3β-hydroxyeuparin 3-O-glucopyranoside

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the dihydrobenzofuran skeleton, including signals for aromatic protons, a methine proton adjacent to a hydroxyl group, and protons of the isopropenyl group. The trans configuration would be indicated by the coupling constant between H-2 and H-3. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, including those of the aromatic ring, the dihydrofuran ring, and the isopropenyl and acetyl substituents. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-MS) will provide the exact mass of the molecule, allowing for the determination of its molecular formula. |

| Infrared (IR) Spectroscopy | The IR spectrum will show absorption bands characteristic of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| Ultraviolet (UV) Spectroscopy | The UV spectrum in a suitable solvent (e.g., methanol) will exhibit absorption maxima characteristic of the benzofuran chromophore. |

Logical Relationships in Isolation

The following diagram illustrates the logical decision-making process during the chromatographic purification steps.

Caption: Decision-making workflow for the purification of the target compound.

This technical guide provides a foundational understanding of the natural sources and isolation of this compound. The detailed protocols and workflows are intended to empower researchers to further investigate this and other related natural products for their potential applications in science and medicine.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Euparin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

While the specific biological activities of trans-2,3-Dihydro-3-hydroxyeuparin remain to be fully elucidated in publicly accessible literature, significant research into its parent compound, euparin (B158306), and the broader class of benzofuran (B130515) derivatives provides a strong foundation for predicting its therapeutic potential. This technical guide offers an in-depth analysis of the known biological activities of euparin and related benzofuran compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Overview of Biological Activities

Euparin, a natural benzofuran, has demonstrated a range of biological effects, with the most pronounced being its antifungal properties. Derivatives of euparin and other synthetic and natural benzofurans have also exhibited promising anticancer , anti-inflammatory , and antimicrobial activities. These compounds represent a versatile scaffold for the development of novel therapeutic agents.

Quantitative Biological Data

The following tables summarize the key quantitative data from studies on euparin and representative benzofuran derivatives, offering a comparative look at their potency across different biological assays.

Table 1: Antifungal and Antibacterial Activity of Euparin and its Derivatives

| Compound | Organism | Assay | Result |

| Euparin | Candida albicans | MIC | 7.81 µg/mL[1] |

| Euparin | Candida albicans | MFC | 15.62 µg/mL[1] |

| Benzofuran Derivative | Escherichia coli | MIC | 0.39 - 3.12 µg/mL[2] |

| Benzofuran Derivative | Staphylococcus aureus | MIC | 0.39 - 3.12 µg/mL[2] |

| Benzofuran Derivative | Methicillin-resistant S. aureus | MIC | 0.39 - 3.12 µg/mL[2] |

| Benzofuran Derivative | Bacillus subtilis | MIC | 0.39 - 3.12 µg/mL[2] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Anticancer Activity of Euparin Derivatives and other Benzofurans

| Compound | Cell Line | Assay | Result (IC₅₀) |

| Euparin Derivative | MDA-MB-231 (Breast Cancer) | MTT Assay | 166 µg/mL[1] |

| Benzofuran-Chalcone Hybrid (Compound 3d) | MCF-7 (Breast Cancer) | MTT Assay | 3.22 µM[3] |

| Benzofuran-Chalcone Hybrid (Compound 3d) | PC-3 (Prostate Cancer) | MTT Assay | 4.15 µM[3] |

IC₅₀: Half-maximal inhibitory concentration

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Cell Line | Assay | Result (IC₅₀) |

| Aza-benzofuran Derivative (Compound 1) | RAW 264.7 Macrophages | NO Production Inhibition | 17.3 µM[4] |

| Aza-benzofuran Derivative (Compound 4) | RAW 264.7 Macrophages | NO Production Inhibition | 16.5 µM[4] |

| Piperazine/Benzofuran Hybrid (Compound 5d) | RAW 264.7 Macrophages | NO Production Inhibition | 52.23 µM[5] |

NO: Nitric Oxide

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the biological activities of euparin and benzofuran derivatives.

Antimicrobial Assays

a) Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) Determination:

The antimicrobial activity is commonly determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: The microbial strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final desired inoculum concentration.

-

Assay Procedure: The compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium. The microbial inoculum is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MFC/MBC: An aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The MFC or MBC is the lowest concentration that results in no growth on the subculture plates.

Anticancer Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂ at 37°C.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.[4]

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a short period before being stimulated with LPS.

-

LPS Stimulation: LPS is added to the wells to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Visualizing Biological Processes

The following diagrams, created using the DOT language, illustrate a general experimental workflow for biological activity screening and a key signaling pathway often implicated in the anti-inflammatory effects of benzofuran derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that euparin and its structural relatives within the benzofuran class are a rich source of biologically active compounds with significant therapeutic potential. While direct studies on this compound are needed, the data presented in this guide provides a solid framework for initiating such investigations. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its derivatives to fully characterize their activity profiles and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the benzofuran scaffold to develop potent and selective drug candidates for a variety of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-2,3-Dihydro-3-hydroxyeuparin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,3-Dihydro-3-hydroxyeuparin is a naturally occurring benzofuran (B130515) derivative found in various plant species, notably within the Eupatorium genus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates available information on related compounds and extracts to infer its potential characteristics and therapeutic applications. The guide also outlines general experimental protocols for the isolation and synthesis of similar dihydrobenzofuran structures, which can be adapted for this compound.

Chemical Structure and Identification

This compound is a member of the benzofuran class of organic compounds, characterized by a fused benzene (B151609) and furan (B31954) ring system. The "trans" designation in its name refers to the stereochemical arrangement of the substituents at positions 2 and 3 of the dihydrofuran ring.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 1-[(2R,3S)-3,6-dihydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |

| CAS Number | 64185-57-5[1] |

| Molecular Formula | C₁₃H₁₄O₄[1] |

| Molecular Weight | 234.25 g/mol |

| SMILES | CC(=C)[C@H]1Oc2cc(O)c(cc2[C@@H]1O)C(C)=O[1] |

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

Data Summary Table:

| Property | Value/Information | Source/Inference |

| Appearance | Likely a solid powder. | Inferred from related natural products. |

| Melting Point | Not reported. | - |

| Boiling Point | Not reported. | - |

| Solubility | Likely soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] | Inferred from the solubility of the related compound trans-2,3-Dihydro-3-ethoxyeuparin.[2] |

| Storage Temperature | -20°C[1] | Vendor information.[1] |

Spectral Data:

While specific spectra for this compound are not published, the expected spectral characteristics can be predicted based on its functional groups:

-

¹H NMR: Signals corresponding to aromatic protons, protons on the dihydrofuran ring (with a characteristic trans-coupling constant), protons of the isopropenyl group, the acetyl group, and hydroxyl protons would be expected.

-

¹³C NMR: Resonances for the aromatic carbons, carbons of the dihydrofuran ring, the isopropenyl group, the acetyl group (including the carbonyl carbon), and carbons bearing hydroxyl groups would be anticipated.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (234.25 g/mol ) would be observed, along with fragmentation patterns characteristic of the loss of water, acetyl, and isopropenyl groups.

-

Infrared (IR) Spectroscopy: Absorption bands corresponding to O-H stretching (hydroxyl groups), C-H stretching (aromatic and aliphatic), C=O stretching (acetyl group), C=C stretching (aromatic and isopropenyl), and C-O stretching (ether and alcohol) would be present.

Biological Activities and Potential Signaling Pathways

Direct studies on the biological activities of pure this compound are scarce. However, the plant extracts from which it is isolated, and related benzofuran compounds, have demonstrated a range of pharmacological effects.

Summary of Potential Biological Activities:

-

Antimicrobial Activity: Extracts of Eupatorium cannabinum have shown both antibacterial and antifungal properties.[3] Related euparin (B158306) derivatives have been investigated for their activity against various microbes.

-

Cytotoxic Activity: Various extracts from the Eupatorium genus have exhibited cytotoxic effects against different cancer cell lines.[4] Euparin, a related compound, has shown cytotoxicity against liver carcinoma cells.[5]

-

Antioxidant Activity: The essential oils and various extracts of Eupatorium cannabinum have been reported to possess antioxidant properties.[3]

-

Anti-inflammatory Activity: Plants from the Eupatorium genus are known to contain compounds with anti-inflammatory effects.[3][5][6]

-

Antiviral Activity: Euparin has demonstrated activity against poliovirus.[5]

Potential Signaling Pathways:

Given the reported activities of related compounds, this compound could potentially modulate signaling pathways involved in:

-

Inflammation: Such as the NF-κB signaling pathway.

-

Cell Proliferation and Apoptosis: Pathways that are often dysregulated in cancer.

Caption: Potential signaling pathways modulated by the compound.

Experimental Protocols

Specific, detailed experimental protocols for the isolation and synthesis of this compound are not available in the reviewed literature. However, general methods for the isolation of benzofurans from plant material and the synthesis of dihydrobenzofuran scaffolds can be adapted.

General Isolation Protocol from Plant Material

This protocol is a generalized procedure and would require optimization for the specific isolation of this compound from a plant source like Eupatorium cannabinum.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. trans-2,3-Dihydro-3-ethoxyeuparin | CAS:1015698-14-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. BIOLOGICAL ACTIVITIES IN MEDICINAL SPECIES OF EUPATORIUM | International Society for Horticultural Science [ishs.org]

- 5. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Constituents of Plants from the Genus Eupatorium (1904-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Dihydrobenzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds of significant biological and pharmaceutical importance. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of dihydrobenzofurans, alongside a compilation of their diverse biological activities, supported by quantitative data and detailed experimental protocols for key synthetic methodologies.

A Historical Journey: From Coumarone to a Privileged Scaffold

The story of dihydrobenzofurans is intrinsically linked to the discovery and chemistry of their aromatic counterparts, benzofurans, historically known as coumarones. The journey began in the 19th century with the isolation and synthesis of coumarin (B35378), a naturally occurring fragrant compound.

One of the earliest milestones in benzofuran (B130515) chemistry was the Perkin rearrangement , first reported by William Henry Perkin in 1870. This reaction involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521) to form a benzofuran.[1][2] Another classical method that contributed to the foundational knowledge of related heterocyclic systems is the Pechmann condensation , discovered by Hans von Pechmann, for the synthesis of coumarins from phenols and β-keto esters under acidic conditions.[3]

The direct synthesis of a 2-coumaranone (B42568) (a keto-derivative of dihydrobenzofuran) was described by Adolf von Baeyer and Paul Fritsch in 1884, who produced it by the distillation of (2-hydroxyphenyl)acetic acid.[1] In the early 20th century, the Auwers synthesis , developed by Karl von Auwers in 1908, provided a method to form flavonols from coumarones, further highlighting the synthetic utility of the benzofuran core.[4][5][6]

The advent of catalytic hydrogenation techniques in the early 20th century provided a direct pathway to 2,3-dihydrobenzofurans through the reduction of the furan (B31954) ring of benzofurans (coumarones). This transformation allowed for the systematic exploration of the biological and chemical properties of the saturated heterocyclic core, paving the way for its recognition as a "privileged structure" in drug discovery.

Synthetic Methodologies: Classical and Modern Approaches

The synthesis of the dihydrobenzofuran core has evolved from classical rearrangement and reduction reactions to highly efficient and selective modern catalytic methods.

Classical Synthetic Routes

1. Catalytic Hydrogenation of Benzofurans:

One of the most direct and historically significant methods for preparing 2,3-dihydrobenzofurans is the catalytic hydrogenation of the corresponding benzofurans. This method selectively reduces the double bond of the furan ring while leaving the benzene (B151609) ring intact.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Benzofuran

Materials:

-

Benzofuran derivative (1.0 eq)

-

Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

-

Solvent (e.g., ethanol, ethyl acetate (B1210297), or methanol)

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure reaction vessel (autoclave), a solution of the benzofuran derivative in a suitable solvent is prepared.

-

The catalyst (e.g., 5% Pd/C) is carefully added to the solution.

-

The vessel is sealed and purged several times with hydrogen gas to remove any air.

-

The reaction mixture is then pressurized with hydrogen gas to the desired pressure (typically 1-100 bar) and heated to the appropriate temperature (ranging from room temperature to 100°C).[7]

-

The reaction is stirred vigorously for a period ranging from a few hours to overnight, with the progress monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction vessel is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 2,3-dihydrobenzofuran derivative.

-

Purification is typically achieved by column chromatography on silica (B1680970) gel or by distillation.

2. Claisen Rearrangement:

The Claisen rearrangement of allyl aryl ethers provides a powerful method for the synthesis of substituted 2,3-dihydrobenzofurans. This[1][1]-sigmatropic rearrangement, followed by intramolecular cyclization, allows for the construction of the dihydrobenzofuran ring system with control over substitution patterns.

Experimental Protocol: General Procedure for Claisen Rearrangement and Cyclization

Materials:

-

Allyl aryl ether derivative (1.0 eq)

-

High-boiling solvent (e.g., N,N-dimethylaniline, o-dichlorobenzene) or in subcritical water with a catalyst like HZSM-5.[8]

-

Lewis acid catalyst (optional, e.g., FeCl₃)

Procedure:

-

The allyl aryl ether is dissolved in a high-boiling solvent in a reaction flask equipped with a reflux condenser.

-

The reaction mixture is heated to a high temperature (typically 180-220°C) to induce the Claisen rearrangement, forming an ortho-allyl phenol (B47542) intermediate.

-

The reaction is maintained at this temperature for several hours, with monitoring by TLC.

-

For the subsequent intramolecular hydroaryloxylation (cyclization), a catalyst such as a Lewis acid may be employed, or the reaction can be continued at elevated temperatures.[9]

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an acidic solution (e.g., 1M HCl) to remove the high-boiling solvent.

-

The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 2,3-dihydrobenzofuran derivative.

Modern Synthetic Approaches

The advent of transition metal catalysis has revolutionized the synthesis of dihydrobenzofurans, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

1. Palladium-Catalyzed Intramolecular Cyclization:

Palladium-catalyzed reactions, such as the intramolecular Heck reaction, have become a cornerstone for the synthesis of dihydrobenzofurans. These methods typically involve the cyclization of an ortho-alkenylphenol or a related derivative.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of 1-(Allyloxy)-2-bromobenzene [4]

Materials:

-

1-(Allyloxy)-2-bromobenzene (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)

-

Sodium acetate (NaOAc, 2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-dimethylacetamide (DMAc, 5 mL)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-(allyloxy)-2-bromobenzene, sodium acetate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous DMAc to the flask via syringe.

-

Heat the reaction mixture to 120°C with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 10-12 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methyl-2,3-dihydrobenzofuran.

Biological Activities and Quantitative Data

Dihydrobenzofuran derivatives exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug development. The following tables summarize some of the reported quantitative data for various activities.

Anticancer Activity

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Dihydrobenzofuran 1 | HCT116 | 19.5 | [10][11] |

| Fluorinated Dihydrobenzofuran 2 | HCT116 | 24.8 | [10][11] |

| Benzofuran-chalcone hybrid 33 | A-375 | 8.49 - 16.72 | [1] |

| Benzofuran-chalcone hybrid 33 | MCF-7 | 6.55 - 13.14 | [1] |

| Benzofuran-chalcone hybrid 33 | HeLa | 4.0 - 8.99 | [1] |

| 3-Amidobenzofuran 28g | MDA-MB-231 | 3.01 | [1] |

| 3-Amidobenzofuran 28g | HCT-116 | 5.20 | [1] |

| 3-Amidobenzofuran 28g | HT-29 | 9.13 | [1] |

| Dihydrobenzofuran 55a | NCI-H460 | 53.24 | [1] |

| Dihydrobenzofuran 55a | CAL-27 | 48.52 | [1] |

Anti-inflammatory Activity

| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference |

| Fluorinated Dihydrobenzofuran 2 | PGE₂ production | 1.92 | [10] |

| Fluorinated Dihydrobenzofuran 3 | PGE₂ production | 1.48 | [10] |

| Fluorinated Dihydrobenzofuran 2 | IL-6 production | 1.23 - 9.04 | [5][12] |

| Fluorinated Dihydrobenzofuran 3 | IL-6 production | 1.23 - 9.04 | [5][12] |

| Fluorinated Dihydrobenzofuran 8 | IL-6 production | 1.23 - 9.04 | [5][12] |

| Fluorinated Dihydrobenzofuran 2 | CCL2 production | 1.5 - 19.3 | [5][12] |

| Fluorinated Dihydrobenzofuran 3 | CCL2 production | 1.5 - 19.3 | [5][12] |

| Fluorinated Dihydrobenzofuran 8 | CCL2 production | 1.5 - 19.3 | [5][12] |

| Fluorinated Dihydrobenzofuran | Nitric Oxide production | 2.4 - 5.2 | [5][12] |

| Benzofuran derivative 1 | Nitric Oxide production | 17.31 | [13] |

| Benzofuran derivative 3 | Nitric Oxide production | 16.5 | [13] |

Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [13] |

| Benzofuran derivative 1 | Escherichia coli | 25 | [13] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [13] |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [13] |

| Benzofuran derivative 5 | Penicillium italicum | 12.5 | [13] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5 - 25 | [13] |

Neuroprotective and Antioxidant Activity

| Compound/Derivative | Assay | Activity/IC₅₀ | Reference |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1f | NMDA-induced excitotoxicity | Potent protection at 30 µM | [14][15] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | NMDA-induced excitotoxicity | Marked protection at 100 & 300 µM | [14][15] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | DPPH radical scavenging | Moderate activity | [14][15] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | Lipid peroxidation inhibition | Appreciable activity | [14][15] |

| Benzofuran-thiazolidinone derivative 4d | DPPH radical scavenging | BDE: 69.78 kcal/mol (comparable to Trolox) | [16] |

Signaling Pathways and Experimental Workflows

The biological effects of dihydrobenzofuran derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anti-inflammatory properties can be attributed to the inhibition of pathways involving NF-κB and MAPKs, which are crucial regulators of inflammatory responses.

The synthesis of dihydrobenzofurans often involves a multi-step process, which can be visualized as a workflow. A typical workflow for a modern palladium-catalyzed synthesis is depicted below.

Conclusion

From its historical roots in the chemistry of natural products to its current status as a privileged scaffold in medicinal chemistry, the dihydrobenzofuran core has demonstrated enduring significance. The evolution of synthetic methodologies has provided chemists with a powerful toolkit to access a vast chemical space of dihydrobenzofuran derivatives. The broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores the immense potential of this heterocyclic system in the development of novel therapeutics. Continued exploration of innovative synthetic strategies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and improved dihydrobenzofuran-based drugs to address a range of human diseases.

References

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin - Wikipedia [en.wikipedia.org]

- 4. Auwers synthesis - Wikipedia [en.wikipedia.org]

- 5. Auwers_synthesis [chemeurope.com]

- 6. Auwers Synthesis (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. US6462203B2 - Process for the preparation of dihydrocoumarin by hydrogenating coumarin - Google Patents [patents.google.com]

- 8. Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. article.scholarena.com [article.scholarena.com]

Spectroscopic and Structural Elucidation of trans-2,3-Dihydro-3-hydroxyeuparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for trans-2,3-Dihydro-3-hydroxyeuparin, the following tables present predicted data based on the known spectral properties of its constituent fragments and structurally similar compounds, such as euparin (B158306) and various 3-hydroxy-2,3-dihydrobenzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 5.0 - 5.2 | d | ~ 6.0 - 8.0 |

| H-3 | ~ 4.5 - 4.7 | d | ~ 6.0 - 8.0 |

| H-4 | ~ 7.5 - 7.7 | s | - |

| H-7 | ~ 6.8 - 7.0 | s | - |

| 5-OH | ~ 5.0 - 6.0 | br s | - |

| 3-OH | Variable (concentration dependent) | br s | - |

| 2'-CH₃ | ~ 2.6 | s | - |

| 3'-CH₃ (A) | ~ 1.8 | s | - |

| 3'-CH₃ (B) | ~ 1.9 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 88 - 92 |

| C-3 | ~ 75 - 79 |

| C-3a | ~ 120 - 124 |

| C-4 | ~ 128 - 132 |

| C-5 | ~ 158 - 162 |

| C-6 | ~ 115 - 119 |

| C-7 | ~ 110 - 114 |

| C-7a | ~ 160 - 164 |

| C-1' | ~ 198 - 202 |

| C-2' | ~ 26 - 30 |

| C-3' | ~ 125 - 129 |

| C-4' | ~ 118 - 122 |

| C-5' | ~ 18 - 22 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Broad | O-H stretching (phenolic and alcoholic) |

| ~ 3000 - 2850 | Medium | C-H stretching (aliphatic and aromatic) |

| ~ 1650 | Strong | C=O stretching (acetyl group) |

| ~ 1600, 1450 | Medium | C=C stretching (aromatic ring) |

| ~ 1270 | Strong | C-O stretching (aryl ether) |

| ~ 1100 | Medium | C-O stretching (alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 235.0965 | [M+H]⁺ |

| ESI+ | 257.0784 | [M+Na]⁺ |

| ESI- | 233.0819 | [M-H]⁻ |

| EI | 234 (M⁺) | Molecular ion |

| EI | 219 | [M - CH₃]⁺ |

| EI | 191 | [M - CH₃CO]⁺ |

| EI | 177 | [M - C₃H₅O]⁺ (loss of isopropenyl and hydroxyl) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for compounds in the benzofuran (B130515) class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

2D NMR Experiments (for complete structural elucidation):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry (e.g., trans configuration of H-2 and H-3) through spatial proximity of protons.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the sample (if an oil) or a solution of the sample in a suitable solvent (e.g., CHCl₃) between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass spectrometry (HRMS), or a Gas Chromatography-Mass Spectrometry (GC-MS) system for electron ionization (EI) fragmentation patterns.

-

Sample Introduction:

-

ESI (Electrospray Ionization): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) directly into the ion source. This is a soft ionization technique that typically yields the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

-

EI (Electron Ionization): For volatile compounds, use a GC-MS system where the sample is vaporized and then ionized by a high-energy electron beam. This method provides information on the molecular weight and characteristic fragmentation patterns.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

Visualization of Workflows and Pathways

Experimental Workflow: Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and structural elucidation of a natural product like this compound from a plant source.

Caption: Generalized workflow for natural product isolation and characterization.

Hypothetical Signaling Pathway Interaction

Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. The diagram below illustrates a hypothetical mechanism by which this compound might modulate an inflammatory signaling pathway, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Euparin Derivatives: A Technical Guide to Their Emerging Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euparin (B158306), a naturally occurring benzofuran, has garnered interest for its diverse biological activities. This technical guide delves into the nascent but promising field of its synthetic derivatives, with a primary focus on their potential therapeutic applications. While research into euparin derivatives is still in its early stages, initial studies have revealed significant potential, particularly in the context of metabolic disorders. This document provides a comprehensive overview of the current state of knowledge, including quantitative data on the bioactivity of these compounds, detailed experimental protocols where available, and visualizations of their proposed mechanisms of action. The information presented herein aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of euparin derivatives as a scaffold for novel therapeutics.

Introduction

Euparin is a natural product known to possess a range of biological properties, including antioxidant, antiviral, and antifungal activities.[1] The structural modification of euparin to generate novel derivatives is an emerging area of medicinal chemistry aimed at enhancing its therapeutic profile and exploring new pharmacological applications. This guide focuses on the synthesis and biological evaluation of these derivatives, with a particular emphasis on their potential as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two key targets in the management of type 2 diabetes.[2]

Therapeutic Potential in Type 2 Diabetes: Dual Inhibition of α-Glucosidase and PTP1B

Recent research has highlighted the potential of euparin derivatives as effective agents for the management of type 2 diabetes. A study focused on the synthesis of chalcone (B49325) derivatives of euparin identified two compounds, designated as compound 12 and compound 15 , with notable inhibitory activity against both α-glucosidase and PTP1B.[2]

Quantitative Data: Inhibitory Activity

The inhibitory efficacy of these euparin derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values against the target enzymes. The results are summarized in the table below.

| Compound | Target Enzyme | IC50 (μM)[2] |

| 12 | α-Glucosidase | 39.77 |

| PTP1B | 39.31 | |

| 15 | α-Glucosidase | 9.02 |

| PTP1B | 3.47 |

Lower IC50 values indicate greater inhibitory potency.

Proposed Mechanism of Action

The therapeutic potential of these euparin derivatives in type 2 diabetes stems from their ability to dually inhibit α-glucosidase and PTP1B. The inhibition of α-glucosidase slows the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is expected to enhance insulin sensitivity. The dual action of these compounds could therefore offer a synergistic approach to managing blood glucose levels.

Mechanism of Action of Euparin Derivatives in Type 2 Diabetes.

Experimental Protocols

The following sections outline the general methodologies employed in the synthesis and biological evaluation of the euparin-derived chalcones with anti-diabetic potential.

Synthesis of Euparin-Derived Chalcones

The synthesis of the target chalcone derivatives from euparin is a multi-step process. A generalized workflow is depicted below.

References

In-Depth Technical Guide: trans-2,3-Dihydro-3-hydroxyeuparin (CAS: 64185-57-5)

A comprehensive overview of its chemical properties, and exploration of the biological activities of its source and related compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2,3-Dihydro-3-hydroxyeuparin is a naturally occurring benzofuran (B130515) derivative isolated from the plant Eupatorium cannabinum. This document aims to provide a detailed technical guide on this compound, summarizing its known chemical and physical properties. Due to the limited availability of in-depth research specifically on this compound, this guide also explores the broader biological context of its plant source and related dihydroisocoumarin compounds to infer potential areas of scientific interest.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 64185-57-5 | Chemical Supplier Databases |

| Molecular Formula | C₁₃H₁₄O₄ | Chemical Supplier Databases |

| Molecular Weight | 234.25 g/mol | Chemical Supplier Databases |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chemical Supplier Databases |

| Storage Temperature | -20°C | Chemical Supplier Databases |

Spectroscopic Data

Comprehensive, experimentally derived spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in published literature. The structural elucidation would have been performed at the time of its initial isolation, but these primary data are not currently indexed in major scientific databases.

Isolation Protocol

While a specific, detailed experimental protocol for the isolation of this compound has not been located in the available literature, a general workflow for the isolation of benzofuran derivatives from Eupatorium cannabinum can be inferred. This would typically involve solvent extraction of the plant material followed by chromatographic separation.

A logical workflow for such an isolation is depicted below.

Caption: Generalized workflow for the isolation of natural products.

Synthesis

A specific synthetic route for this compound has not been reported in the scientific literature. The synthesis of related dihydrobenzofuran structures often involves multi-step processes.

Biological Activity and Therapeutic Potential

There is a significant lack of published research on the specific biological activities and pharmacological effects of pure this compound. However, the plant from which it is isolated, Eupatorium cannabinum, has been studied for its biological effects, and other related dihydroisocoumarin compounds have been investigated for their therapeutic potential.

Extracts of Eupatorium cannabinum have been reported to possess cytotoxic and anti-inflammatory properties. These activities are generally attributed to the various chemical constituents of the plant, including other benzofurans, sesquiterpene lactones, and flavonoids.

Research on other dihydroisocoumarin and dihydrobenzofuran derivatives has revealed potential cytotoxic activity against various cancer cell lines. The general mechanism often involves the induction of apoptosis.

A hypothetical signaling pathway for cytotoxicity, based on the activities of related compounds, is presented below.

Caption: Hypothetical cytotoxic mechanism of action.

Conclusion and Future Directions

This compound is a known natural product with a defined chemical structure. However, there is a notable gap in the scientific literature regarding its detailed physicochemical properties, spectroscopic characterization, and biological activities.

Future research should focus on the following areas:

-

Re-isolation and Full Characterization: A complete spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, IR) and determination of physical constants (melting point, optical rotation) are necessary.

-

Biological Screening: The compound should be screened for a range of biological activities, with a primary focus on cytotoxic and anti-inflammatory effects, given the known properties of its source plant and related compounds.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential molecular targets would be warranted.

-

Synthetic Methodologies: The development of an efficient synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogues for structure-activity relationship studies.

This in-depth guide highlights the current knowledge on this compound and underscores the significant opportunities for further research to unlock its potential therapeutic value.

Unraveling the Bioactivity of Euparin and its Derivatives: A Technical Overview

Absence of Data on trans-2,3-Dihydro-3-hydroxyeuparin

Extensive literature searches did not yield any specific information regarding the mechanism of action, biological activities, or experimental data for This compound . Therefore, this technical guide will focus on the well-documented parent compound, euparin (B158306), and its derivatives, for which scientific data is available. The information presented herein pertains to these related compounds and should not be extrapolated to this compound without further dedicated research.

Euparin is a naturally occurring benzofuran (B130515) found in various plant species of the Eupatorium genus[1][2]. It has garnered scientific interest due to its diverse pharmacological activities, including antiviral, antidepressant, and potential antidiabetic properties[3][4]. This guide provides a comprehensive overview of the current understanding of the mechanisms of action of euparin and its synthetic derivatives, supported by available quantitative data, experimental protocols, and signaling pathway visualizations.

Antiviral Activity of Euparin

Euparin has demonstrated notable antiviral activity, particularly against poliovirus serotypes 1, 2, and 3[5]. The proposed mechanism of action centers on the early stages of the viral replication cycle[5][6].

Proposed Mechanism of Action

The primary antiviral mechanism of euparin is believed to be the interference with viral entry into the host cell, specifically the processes of penetration and/or uncoating[5]. It is hypothesized that euparin acts as a "capsid binder," stabilizing the viral capsid and preventing the release of the viral RNA into the cytoplasm, a critical step for replication[5]. This action is thought to occur after the virus has attached to the host cell receptor[5].

Quantitative Data: Anti-Poliovirus Activity of Euparin

The antiviral efficacy of euparin against the three poliovirus serotypes has been quantified, as summarized in the table below.

| Compound | Virus Serotype | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

| Euparin | Poliovirus 1 | 0.47 | 133.9 | 284.9 |

| Euparin | Poliovirus 2 | 0.12 | 128.2 | 1068 |

| Euparin | Poliovirus 3 | 0.15 | 128.2 | 854.7 |

EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

Plaque Reduction Assay: The antiviral activity of euparin was determined using a plaque reduction assay in Vero cells[5][7].

-

Vero cells were seeded in 6-well plates and grown to confluence.

-

The cell monolayers were infected with a known titer of poliovirus.

-

After a 1-hour adsorption period, the viral inoculum was removed.

-

The cells were then overlaid with a medium containing 1% agarose (B213101) and varying concentrations of euparin.

-

The plates were incubated for 48-72 hours until plaques were visible.

-

The cells were fixed and stained with crystal violet, and the number of plaques was counted.

-

The EC₅₀ was calculated as the concentration of euparin that reduced the number of plaques by 50% compared to the untreated virus control.

Visualizing the Proposed Antiviral Mechanism

Caption: Proposed mechanism of euparin's antiviral action.

Antidepressant Activity of Euparin

Recent studies have revealed that euparin possesses antidepressant effects, which are mediated through the modulation of specific signaling pathways in the brain[3].

Mechanism of Action

Euparin's antidepressant activity is linked to its ability to restore the levels of monoaminergic neurotransmitters (serotonin, norepinephrine, and dopamine) in the brain. This is achieved through the upregulation of the Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)/N-methyl-D-aspartate receptor subtype 2B (NMDAR2B)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway[3]. Chronic unpredictable mild stress (CUMS) has been shown to decrease the expression of these key proteins, an effect that is reversed by euparin treatment[3].

Experimental Protocols

Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral tests used to screen for antidepressant activity in animal models.

-

Mice were subjected to a chronic unpredictable mild stress (CUMS) protocol for several weeks to induce depressive-like behavior.

-

During the final weeks of the CUMS protocol, different groups of mice were treated with euparin, a positive control antidepressant (e.g., fluoxetine), or a vehicle.

-

For the FST, mice were placed in a cylinder of water, and the duration of immobility was recorded.

-

For the TST, mice were suspended by their tails, and the duration of immobility was measured.

-

A reduction in immobility time is indicative of an antidepressant-like effect.

Western Blot Analysis: This technique was used to measure the protein expression levels of SAT1, NMDAR2B, and BDNF in the hippocampus and prefrontal cortex of the brains of the experimental mice.

Signaling Pathway Diagram

Caption: Euparin's antidepressant signaling pathway.

Activity of Euparin Derivatives on Metabolic Targets

Synthetic derivatives of euparin have been investigated for their potential to treat type 2 diabetes by targeting key enzymes involved in glucose metabolism[4].

Mechanism of Action

Certain chalcone (B49325) derivatives of euparin have been shown to act as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B)[4].

-

α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme slows down the absorption of glucose, thereby reducing post-prandial hyperglycemia.

-

PTP1B is a negative regulator of the insulin (B600854) signaling pathway. Its inhibition enhances insulin sensitivity.

Quantitative Data: Enzyme Inhibition by Euparin Derivatives

| Compound | α-Glucosidase IC₅₀ (µM) | PTP1B IC₅₀ (µM) |

| Derivative 12 | 39.77 | 39.31 |

| Derivative 15 | 9.02 | 3.47 |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Enzyme Inhibition Assays:

-

α-Glucosidase Inhibition Assay: The inhibitory activity was measured spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The amount of p-nitrophenol released was quantified by measuring the absorbance at a specific wavelength.

-

PTP1B Inhibition Assay: The activity of PTP1B was determined using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be measured colorimetrically.

Logical Relationship Diagram

Caption: Dual inhibition mechanism of euparin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. alliedacademies.org [alliedacademies.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Euparin | TargetMol [targetmol.com]

- 7. Euparin | CAS:532-48-9 | Manufacturer ChemFaces [chemfaces.com]

In Silico Prediction of trans-2,3-Dihydro-3-hydroxyeuparin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of trans-2,3-dihydro-3-hydroxyeuparin, a derivative of the natural product euparin (B158306). In the absence of extensive experimental data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications. This guide details methodologies for target identification, molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction. Potential interactions with key signaling pathways are explored based on the known activities of related benzofuran (B130515) compounds. All quantitative data presented are hypothetical and for illustrative purposes to guide future experimental validation. Methodologies and workflows are visualized using Graphviz diagrams to ensure clarity.

Introduction

This compound is a benzofuran derivative. While its parent compound, euparin, and other derivatives have been investigated for various biological activities, including antifungal, antibacterial, and anticancer effects, specific data on this compound remains scarce.[1][2][3] In silico methods offer a powerful and cost-effective preliminary step to predict the bioactivity of such compounds, thereby guiding and prioritizing experimental research.[4][5] This guide outlines a structured workflow for the computational prediction of the biological activities of this compound.

Predicted Bioactivities and Potential Targets

Based on the known bioactivities of euparin and its derivatives, the following potential activities for this compound are proposed for investigation.

Table 1: Predicted Bioactivities and Potential Protein Targets

| Predicted Bioactivity | Potential Protein Target | Rationale |

| Antifungal | N-myristoyltransferase (NMT) | Euparin derivatives have shown significant binding affinity and inhibitory activity against NMT in Candida albicans.[1][2][3] |

| Anticancer | Tyrosine Kinases, B-Raf Kinase | Many benzofuran derivatives exhibit anticancer properties by targeting key enzymes in cancer signaling pathways.[6] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Dihydropyridine and other heterocyclic compounds have been modeled for COX-2 inhibitory activity, a key target in inflammation.[7] |

| Antidiabetic | α-glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B) | Euparin derivatives have demonstrated inhibitory activity against these key enzymes in glucose metabolism.[8] |

In Silico Prediction Workflow

A multi-step computational workflow is proposed to predict the bioactivity of this compound. This process begins with ligand and target preparation, followed by molecular docking, and concludes with QSAR and ADMET analysis.

Experimental Protocols (In Silico)

This section details the proposed computational methodologies.

Ligand and Target Preparation

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using software such as Avogadro or ChemDraw.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a suitable format (e.g., .mol2 or .pdbqt).

Target Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein (e.g., N-myristoyltransferase, PDB ID: 1IYL) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like PyMOL or UCSF Chimera.

-

Add polar hydrogens and assign appropriate charges to the protein atoms.

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

Save the prepared protein structure in .pdbqt format for docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol using AutoDock Vina:

-

Define the grid box dimensions to encompass the active site of the target protein.

-

Run the docking simulation with the prepared ligand and receptor files.

-

Analyze the output to identify the binding poses with the lowest binding energies (highest affinities).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best poses using PyMOL or Discovery Studio Visualizer.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| N-myristoyltransferase | 1IYL | -8.5 | LEU99, PHE102, TYR218 |

| Cyclooxygenase-2 | 5KIR | -7.9 | HIS90, ARG513, VAL523 |

| α-glucosidase | 3A4A | -7.2 | ASP215, GLU277, ASP352 |

| PTP1B | 2QBP | -8.1 | CYS215, ARG221, SER216 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.

Protocol for 2D-QSAR Model Development:

-

Data Set Collection: Compile a dataset of benzofuran derivatives with experimentally determined bioactivity data (e.g., IC50 values) against a specific target.

-

Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

-

Model Building: Use multiple linear regression (MLR) or partial least squares (PLS) to build a regression model correlating the descriptors with the bioactivity.

-

Model Validation: Validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques.

-

Prediction: Use the validated model to predict the bioactivity of this compound based on its calculated descriptors.

ADMET Prediction

ADMET prediction assesses the drug-likeness of a compound.

Protocol using SwissADME:

-

Input the SMILES string of this compound into the SwissADME web server.

-

Analyze the output for various physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 218.23 g/mol | Favorable for absorption |

| LogP | 2.15 | Good lipophilicity |

| Hydrogen Bond Donors | 2 | Good for target binding |

| Hydrogen Bond Acceptors | 4 | Good for target binding |

| Lipinski's Rule of Five | No violations | Good drug-likeness |

| GI Absorption | High | Likely good oral bioavailability |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

Predicted Signaling Pathway Interactions

Based on the potential anticancer activity, the interaction of this compound with the MAPK/ERK signaling pathway is hypothesized.

Conclusion

This technical guide has detailed a comprehensive in silico workflow for predicting the bioactivity and drug-like properties of this compound. The proposed methodologies, including molecular docking, QSAR, and ADMET prediction, suggest that this compound may possess promising antifungal, anticancer, anti-inflammatory, and antidiabetic activities. The hypothetical data and pathway analyses presented herein serve as a roadmap for future experimental investigations to validate these computational predictions and unlock the therapeutic potential of this natural product derivative.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lsb.jurnal.unej.ac.id [lsb.jurnal.unej.ac.id]

- 5. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immunoportal.com [immunoportal.com]

A Technical Guide to Benzofuran Natural Products: From Isolation to Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of benzofuran (B130515) natural products, a significant class of heterocyclic compounds with a wide array of biological activities. This document details the isolation and characterization of prominent benzofurans, presents their biological activities with quantitative data, and elucidates their mechanisms of action through detailed signaling pathways.

Introduction to Benzofuran Natural Products

Benzofuran derivatives are secondary metabolites ubiquitously found in nature, particularly in the plant and microbial kingdoms.[1][2] Their core structure, a fusion of a benzene (B151609) and a furan (B31954) ring, serves as a scaffold for a diverse range of natural products.[3][4] These compounds have garnered considerable attention in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anti-tumor, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1][5][6] This guide focuses on several key benzofuran natural products: Moracin C, Ailanthoidol (B1236983), Euparin (B158306), and Bakuchiol (B1667714), providing detailed information on their isolation, biological effects, and modes of action.

Isolation and Purification of Key Benzofuran Natural Products

The isolation of benzofuran derivatives from their natural sources is a critical first step in their study and typically involves a multi-step process of extraction and chromatographic purification. The specific protocols vary depending on the target compound and the source material.

Moracin C from Morus alba (White Mulberry)

Moracin C, a well-known 2-arylbenzofuran, is primarily isolated from the leaves and root bark of Morus alba.[3]

Experimental Protocol: Isolation of Moracin C [3][5][7]

-

Plant Material Preparation: Dried and powdered leaves or root bark of Morus alba are used as the starting material.

-

Extraction: The powdered plant material is extracted with 70-80% aqueous methanol (B129727) or ethanol (B145695).[3][5] This can be achieved through methods like ultrasonication for 12 hours or reflux extraction.[3] The resulting extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[3][5]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, diethyl ether, and ethyl acetate (B1210297), to separate compounds based on their polarity.[5]

-

Column Chromatography: The bioactive fraction, typically the ethyl acetate fraction, is subjected to silica (B1680970) gel column chromatography. Elution is performed with a solvent gradient, such as chloroform-methanol or n-hexane-ethyl acetate.[3]

-

Further Purification: Fractions containing Moracin C are often further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase to separate compounds based on molecular size.[3]

-

Final Purification: Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Moracin C.[8]

-

Structure Elucidation: The structure of the isolated Moracin C is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Ailanthoidol from Zanthoxylum ailanthoides

Ailanthoidol is a neolignan with a 2-arylbenzofuran skeleton isolated from the stem bark of Zanthoxylum ailanthoides.[9]

Experimental Protocol: Isolation of Ailanthoidol [9]

-

Extraction: The dried stem bark of Z. ailanthoides is extracted with 75% aqueous ethanol.

-

Fractionation: The crude extract is fractionated with petroleum ether, ethyl acetate, and n-butanol.

-

Silica Gel Column Chromatography: The petroleum ether fraction, which shows anti-tumor activity, is pre-separated by silica gel column chromatography using a petroleum ether-ethyl acetate gradient.

-

High-Performance Counter-Current Chromatography (HPCCC): Fractions containing lignans (B1203133) are further purified by HPCCC. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is typically used.

-

Identification: The structure of ailanthoidol is identified by MS, ¹H NMR, and ¹³C NMR.

Euparin from Eupatorium buniifolium

Euparin is a benzofuran derivative that has been isolated from Eupatorium buniifolium and demonstrates significant antiviral activity.[10][11]

Experimental Protocol: Isolation of Euparin [10][12]

-

Extraction: Air-dried and ground aerial parts of E. buniifolium are extracted by maceration with a 1:1 mixture of dichloromethane (B109758) and methanol. The process is repeated, and the combined filtrates are evaporated to dryness under vacuum.

-

Bioassay-Guided Fractionation: The organic extract is subjected to open column chromatography on silica gel. A step gradient of hexane-ethyl acetate followed by ethyl acetate-methanol is used for elution.

-

Fraction Selection: The collected fractions are monitored by Thin Layer Chromatography (TLC) and tested for antiviral activity. The most active fraction is selected for further purification.

-

Purification: The active fraction is further purified, often through repeated chromatographic steps, to isolate pure euparin.

-

Structure Elucidation: The identity of euparin is confirmed by spectroscopic methods including ¹H- and ¹³C-NMR, EI-MS, UV, and IR spectroscopy.[10]

Bakuchiol from Psoralea corylifolia

Bakuchiol is a meroterpene phenol (B47542) found in the seeds and leaves of the Babchi plant (Psoralea corylifolia).[2][13]

Experimental Protocol: Extraction and Purification of Bakuchiol [2][4][13]

-

Material Preparation: Mature seeds or leaves of P. corylifolia are harvested and dried. The dried material is then ground into a fine powder.[2]

-

Solvent Extraction: The powdered material is subjected to solvent extraction using solvents such as ethanol or hexane.[2][13] More advanced and environmentally friendly methods like supercritical CO2 extraction are also being employed.[13]

-

Solvent Removal: The solvent is removed from the liquid extract through evaporation, yielding a concentrated oil.[2]

-

Purification: The extracted oil can be further purified by techniques such as column chromatography or molecular distillation to obtain pure bakuchiol.[2][13]

-

Quantification: The quantity of bakuchiol in the extract is typically determined by HPLC.[4]

Biological Activities of Benzofuran Natural Products

Benzofuran natural products exhibit a wide range of biological activities. The following tables summarize some of the key quantitative data for the compounds discussed.

Table 1: Cytotoxic and Antiviral Activities of Selected Benzofuran Natural Products

| Compound | Biological Activity | Cell Line / Virus | IC50 / EC50 | Reference(s) |

| Ailanthoidol | Cytotoxicity | HepG2 (Hepatoblastoma) | ~100 µM (48h) | [1] |

| Ailanthoidol | Cytotoxicity | HL-60 (Leukemia) | 73.06 µg/mL (crude fraction) | [14] |

| Ailanthoidol | Cytotoxicity | WEHI-3 (Leukemia) | 42.22 µg/mL (crude fraction) | [14] |

| Euparin | Antiviral | Poliovirus type 1 | 0.47 µg/mL | [10][11] |

| Euparin | Antiviral | Poliovirus type 2 | 0.12 µg/mL | [10][11] |

| Euparin | Antiviral | Poliovirus type 3 | 0.15 µg/mL | [10][11] |

Table 2: Other Biological Activities of Selected Benzofuran Natural Products

| Compound | Biological Activity | Assay / Target | Quantitative Data | Reference(s) |

| Moracin C | Anti-inflammatory | Inhibition of NO and ROS production | - | [15] |

| Moracin C | PCSK9 Inhibition | PCSK9 mRNA expression in HepG2 cells | 44.9% inhibition at 20 µM | [16] |

| Bakuchiol | Antimicrobial | S. aureus | MIC: 2 µg/mL, MBC: 8 µg/mL | [6] |